![molecular formula C17H15Cl2N5O2 B2946025 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-99-4](/img/structure/B2946025.png)
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Olomoucine II, is a synthetic purine derivative that has been extensively studied for its potential use as a cell cycle inhibitor. This compound has been shown to have potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell division. As a result, Olomoucine II has been investigated for its potential use in cancer therapy and other applications related to cell proliferation.
Mechanism of Action
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II exerts its inhibitory effects on CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of CDK substrates, leading to cell cycle arrest and apoptosis. 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to selectively inhibit CDK2, CDK5, and CDK7, which are all involved in cell cycle regulation and have been implicated in cancer development.
Biochemical and Physiological Effects
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA repair pathways. In addition, 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to have anti-inflammatory and neuroprotective effects, suggesting potential applications beyond cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II is its potent inhibitory effects on CDKs, which makes it a valuable tool for studying the role of these kinases in cell cycle regulation and cancer development. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II, particularly in non-cancer contexts. Finally, there is potential for the use of 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy in cancer treatment.
Synthesis Methods
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 4,6,7-trimethyl-2-(prop-2-yn-1-yl)imidazo[1,2-a]pyrimidin-5(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II as a white crystalline solid.
Scientific Research Applications
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has been extensively studied for its potential use as a cell cycle inhibitor in cancer therapy. CDKs are key regulators of cell division, and their overexpression or dysregulation is a common feature of many types of cancer. 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In addition to its potential use in cancer therapy, 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has also been investigated for its role in other cellular processes, such as DNA repair and apoptosis.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-9-7-23-13-14(20-16(23)21(9)2)22(3)17(26)24(15(13)25)8-10-11(18)5-4-6-12(10)19/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXYKCXSIZTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

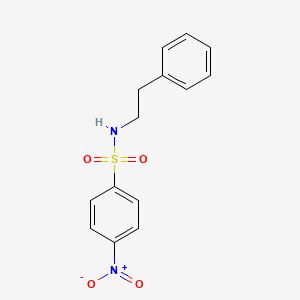
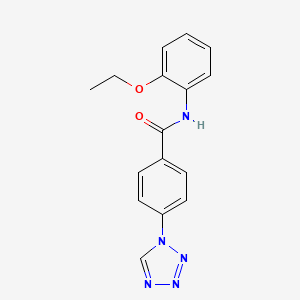
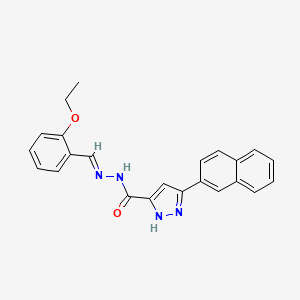
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2945948.png)
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)
![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)

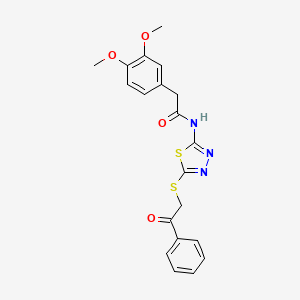
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2945957.png)
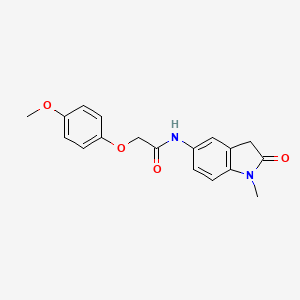


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)